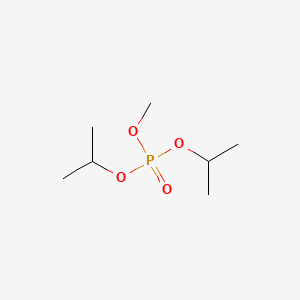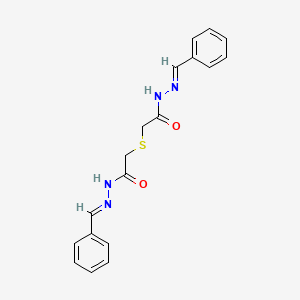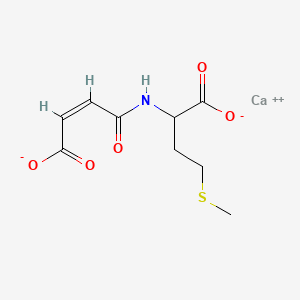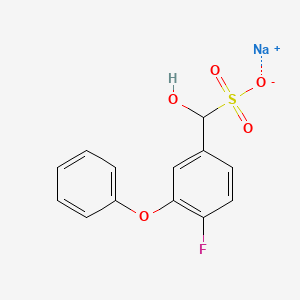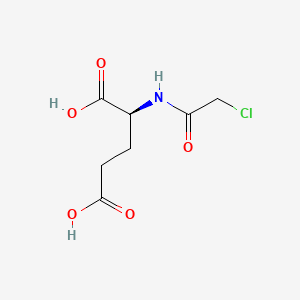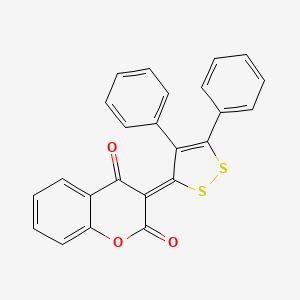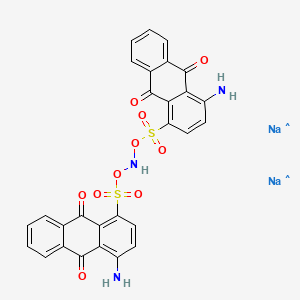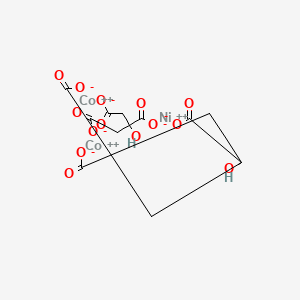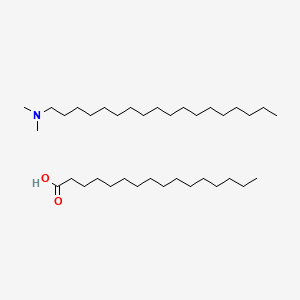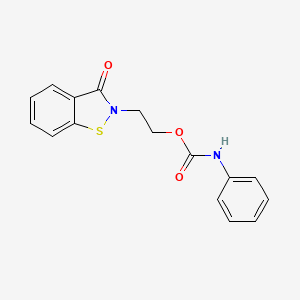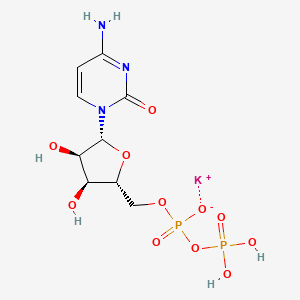
Cytidine 5'-(trihydrogen diphosphate), potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine 5’-(trihydrogen diphosphate), potassium salt: is a cytosine nucleotide containing two phosphate groups esterified to the sugar moietyThis compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine 5’-(trihydrogen diphosphate), potassium salt typically involves the phosphorylation of cytidine. The process can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediate .
Industrial Production Methods: Industrial production of Cytidine 5’-(trihydrogen diphosphate), potassium salt involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Cytidine 5’-(trihydrogen diphosphate), potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cytidine 5’-monophosphate.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Cytidine 5’-monophosphate.
Reduction: Cytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Cytidine 5’-(trihydrogen diphosphate), potassium salt is used as a precursor in the synthesis of other nucleotides and nucleotide analogs. It is also employed in studies involving nucleotide metabolism and enzymatic reactions .
Biology: In biological research, this compound is crucial for studying cellular processes such as DNA and RNA synthesis. It is used in experiments involving nucleotide incorporation and the regulation of gene expression .
Medicine: In medicine, Cytidine 5’-(trihydrogen diphosphate), potassium salt is investigated for its potential therapeutic applications. It is studied for its role in treating certain metabolic disorders and as a component in antiviral and anticancer therapies .
Industry: Industrially, this compound is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various diagnostic assays .
Mecanismo De Acción
Cytidine 5’-(trihydrogen diphosphate), potassium salt exerts its effects by participating in nucleotide metabolism. It acts as a substrate for enzymes involved in the synthesis and degradation of nucleotides. The compound is incorporated into nucleic acids, influencing DNA and RNA synthesis. It also interacts with specific molecular targets, such as cytidylate kinase, which phosphorylates cytidine monophosphate to cytidine diphosphate .
Comparación Con Compuestos Similares
Cytidine 5’-monophosphate: Contains only one phosphate group.
Cytidine 5’-triphosphate: Contains three phosphate groups.
Uridine 5’-diphosphate: Similar structure but with uracil instead of cytosine.
Uniqueness: Cytidine 5’-(trihydrogen diphosphate), potassium salt is unique due to its specific role in nucleotide metabolism and its ability to participate in various biochemical reactions. Its diphosphate structure allows it to act as an intermediate in the synthesis of other nucleotides and nucleotide analogs .
Propiedades
Número CAS |
98072-15-2 |
|---|---|
Fórmula molecular |
C9H14KN3O11P2 |
Peso molecular |
441.27 g/mol |
Nombre IUPAC |
potassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C9H15N3O11P2.K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
Clave InChI |
KRNQTRRVIBMIDI-IAIGYFSYSA-M |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O)O)O.[K+] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)O)O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


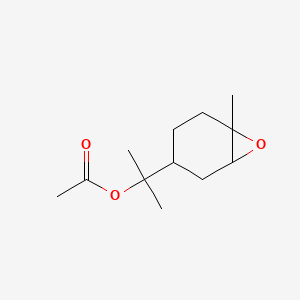
![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
